Iron;1-isocyano-4-methylbenzene

Description

1-Isocyano-4-methylbenzene (C₈H₇N), also known as 4-methylphenyl isocyanide or p-tolyl isocyanide, is an aryl isocyanide characterized by a para-methyl substituent on the benzene ring. Its molecular weight is 117.15 g/mol (average mass), with a monoisotopic mass of 117.0578 g/mol . The compound is a liquid at room temperature and is synthesized via multicomponent reactions, such as the protocol yielding 86% (20.2 mg, 0.2 mmol scale) using procedure A, slightly below the literature yield of 91% . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.26 (d, J = 8.2 Hz, 2H), 7.18 (d, J = 8.2 Hz, 2H), 2.37 (s, 3H) .

- ¹³C NMR (CDCl₃): δ 163.1 (t, J = 5.6 Hz), 139.7, 129.9, 126.1, 124.0 (t, J = 13.8 Hz), 21.3 .

It is widely used in organometallic chemistry and catalysis, particularly in Mn(III)-mediated radical cascade reactions with boronic acids to synthesize diimide derivatives .

Properties

CAS No. |

137914-99-9 |

|---|---|

Molecular Formula |

C40H35FeN5 |

Molecular Weight |

641.6 g/mol |

IUPAC Name |

iron;1-isocyano-4-methylbenzene |

InChI |

InChI=1S/5C8H7N.Fe/c5*1-7-3-5-8(9-2)6-4-7;/h5*3-6H,1H3; |

InChI Key |

ODIWVTIFWSLJFC-UHFFFAOYSA-N |

Canonical SMILES |

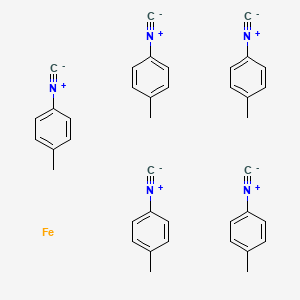

CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron;1-isocyano-4-methylbenzene typically involves the reaction of 4-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and safer operations.

Chemical Reactions Analysis

Types of Reactions

Iron;1-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Addition Reactions: The isocyanate group can react with nucleophiles such as water, alcohols, and amines.

Common Reagents and Conditions

Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to an amine and carbon dioxide.

Alcohols: React with the isocyanate group to form carbamates (urethanes).

Amines: React with the isocyanate group to form substituted ureas.

Major Products Formed

Carbamic Acid: Formed from the reaction with water.

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Scientific Research Applications

Iron;1-isocyano-4-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Iron;1-isocyano-4-methylbenzene involves its reactivity with various nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as water, alcohols, and amines. This reactivity allows it to form stable compounds such as carbamates and substituted ureas . In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison of Selected Aryl Isocyanides

*Reaction conditions: Mn(III)-mediated cascade reaction with phenylboronic acid (unless otherwise specified).

Substituent Effects on Reactivity

- Para-methyl vs. Methoxy Groups: The para-methyl group in 1-isocyano-4-methylbenzene is electron-donating but less polar than the methoxy group in p-methoxyphenyl isonitrile. This difference leads to a lower reaction yield (40% vs. 56%) in diimide synthesis, likely due to reduced stabilization of radical intermediates .

- Steric Effects : 2,6-Dimethyl and 2,4,6-trimethyl derivatives exhibit higher yields (49–71%) compared to the para-methyl analog. The ortho-methyl groups may preorganize the isocyanide for coordination with Mn(III), enhancing reactivity .

Spectral and Physical Properties

- NMR Shifts: The para-methyl group in 1-isocyano-4-methylbenzene generates distinct aromatic proton signals (δ 7.26 and 7.18) and a sharp singlet for the methyl group (δ 2.37) .

- Molecular Weight and Solubility: Bulkier derivatives (e.g., 2,4,6-trimethyl) have higher molecular weights (145.20 g/mol) but may exhibit better solubility in nonpolar solvents, facilitating reaction efficiency .

Research Implications

1-Isocyano-4-methylbenzene serves as a versatile ligand in organometallic chemistry, but its moderate reactivity in certain reactions highlights the need for substituent optimization. For example:

- Catalytic Applications : The electron-donating methoxy group in p-methoxyphenyl isonitrile may be preferable for reactions requiring stabilized metal-ligand intermediates.

- Synthetic Efficiency : Ortho-substituted isocyanides (e.g., 2,6-dimethyl) outperform para-substituted analogs in Mn(III)-mediated cascades, suggesting steric tuning as a strategy for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.